molecular formula C10H11BN2O2 B3224962 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid CAS No. 1243264-56-3

2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid

Cat. No. B3224962
CAS RN: 1243264-56-3
M. Wt: 202.02 g/mol
InChI Key: PAEYCFAVBOWIDC-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid is a boronic acid derivative that has been widely used in scientific research due to its unique chemical properties. This compound is a white powder that is soluble in water and organic solvents. It has been used in various research studies related to cancer, diabetes, and other diseases.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by regulating glucose metabolism and improving insulin sensitivity in diabetic animals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid have been extensively studied. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid in lab experiments are that it is a highly specific and potent inhibitor of certain enzymes. It is also water-soluble and can be easily dissolved in organic solvents. However, the limitations of using this compound in lab experiments are that it is expensive and may not be readily available in some laboratories.

Future Directions

There are many future directions for the use of 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid in scientific research. One future direction is the development of new drugs for the treatment of cancer and diabetes based on this compound. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound may be used in the development of new diagnostic tools for the detection of cancer and other diseases. Finally, this compound may be used in the development of new materials for use in various applications, such as drug delivery and catalysis.
Conclusion:
In conclusion, 2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid is a boronic acid derivative that has been extensively used in scientific research. It has been shown to have a wide range of biological effects, including the inhibition of cancer cell growth and the regulation of glucose metabolism. This compound has many potential applications in the development of new drugs and materials for use in various applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.

Scientific Research Applications

2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid has been extensively used in scientific research as a tool to study various biological processes. It has been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals.

properties

IUPAC Name

[2-(1-methylimidazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEYCFAVBOWIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NC=CN2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223464
Record name B-[2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-imidazole-2-yl)phenylboronic acid

CAS RN

1243264-56-3
Record name B-[2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243264-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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